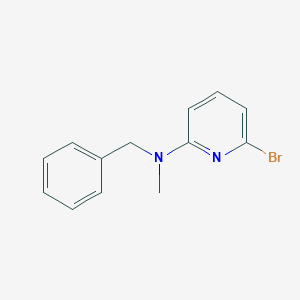

N-Benzyl-6-bromo-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1209458-62-7 |

|---|---|

Molecular Formula |

C13H13BrN2 |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

N-benzyl-6-bromo-N-methylpyridin-2-amine |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3 |

InChI Key |

VBQCHLRPQGBNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 6 Bromo N Methylpyridin 2 Amine and Analogous Pyridin 2 Amine Structures

Direct N-Alkylation Approaches to N-Benzylated Amines

Direct N-alkylation focuses on the formation of the carbon-nitrogen bond at the amino group of the pyridine (B92270) ring. This can be achieved through several distinct pathways, including reductive amination and various catalytic methods.

Reductive amination is a widely used method for forming amines from carbonyl compounds. pearson.com This two-step process involves the initial reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. pearson.comnih.gov For the synthesis of N-benzylated 2-aminopyridines, 2-aminopyridine (B139424) is reacted with benzaldehyde (B42025) to form an (E)-N-benzylidenepyridin-2-amine Schiff base intermediate. nih.gov This intermediate is subsequently reduced to yield the secondary amine.

A common procedure involves the dropwise addition of acetic acid in 1,4-dioxane (B91453) to a mixture of the Schiff base and sodium borohydride (B1222165) (NaBH₄) at 0°C, followed by heating. nih.gov High yields of N-monosubstituted 2-aminopyridines can be achieved by refluxing the corresponding Schiff bases in a formic acid-cumene solution. researchgate.net

Table 1: Example of Reductive Amination for N-Benzylpyridin-2-amine Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Imine Formation | Benzaldehyde, Pyridin-2-amine | Standard condensation | (E)-N-Benzylidenepyridin-2-amine |

| 2. Reduction | (E)-N-Benzylidenepyridin-2-amine | NaBH₄, Acetic acid, 1,4-dioxane, 120°C | N-Benzylpyridin-2-amine |

Data compiled from an experimental procedure reported in scientific literature. nih.gov

Catalytic N-alkylation offers an efficient alternative, often proceeding under milder conditions. Ruthenium(II) complexes with N-heterocyclic carbene ligands have been successfully employed for the N-monoalkylation of aromatic amines, including 2-aminopyridine, with arylmethyl alcohols. researchgate.net This process, known as the "borrowing hydrogen" strategy, involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by imine formation and subsequent reduction. In these reactions, only the nitrogen atom of the amino group is alkylated, with no N-alkylation of the pyridine ring itself detected. researchgate.net

Furthermore, patented industrial processes describe the N-alkylation of aminopyridines using heterogeneous catalysts. google.com These systems may utilize active components such as ruthenium, palladium, nickel, copper, or cobalt supported on carriers like alumina, silica, or zirconia, reacting aminopyridine compounds with an alkylation raw material at elevated temperatures (100-500°C). google.com

To avoid the cost and potential toxicity of transition metal catalysts, metal-free N-alkylation methods have been developed. A notable strategy involves the N-alkylation of 2-aminopyridines with 1,2-diketones using boron trifluoride etherate (BF₃·OEt₂) as a catalyst. acs.orgnih.gov This reaction proceeds under aerobic conditions and results in a diverse range of N-alkylated secondary amines in good to excellent yields through a decarboxylative pathway. acs.orgnih.gov The reaction is believed to proceed through the formation of an iminium-keto intermediate with the liberation of carbon dioxide. nih.gov Studies have shown that 2-aminopyridine derivatives with electron-donating substituents tend to provide higher yields compared to those with electron-withdrawing groups, which is attributed to the increased nucleophilicity of the amine. acs.org

Another metal-free approach involves the use of N-aminopyridinium salts as bifunctional reagents for the simultaneous amination and pyridylation of alkenes under visible light photocatalysis. nih.gov

Strategic Halogenation and Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a modular approach to functionalizing the pyridine core. For a molecule like N-Benzyl-6-bromo-N-methylpyridin-2-amine, the bromine atom serves as a synthetic handle for further elaboration.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudohalide under palladium catalysis. researchgate.netacs.org In the context of pyridin-2-amine structures, a bromopyridine core can be coupled with various aryl or heteroaryl boronic acids to introduce molecular diversity. researchgate.netmdpi.com

The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and a suitable solvent like THF or aqueous dioxane. acs.orgnih.govresearchgate.net It has been demonstrated that heteroaryl halides bearing unprotected primary amine groups can be suitable substrates for Suzuki couplings, avoiding the need for additional protection and deprotection steps. acs.org

Table 2: Optimization of Suzuki Coupling of 3-Bromopyridine with Potassium Phenyltrifluoroborate

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | H₂O | 85 |

| 2 | Pd(OAc)₂ | Cs₂CO₃ | H₂O | 96 |

| 3 | Pd(OAc)₂ | K₃PO₄ | H₂O | 92 |

| 4 | PdCl₂ | Cs₂CO₃ | H₂O | 89 |

| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | H₂O | 84 |

Data adapted from a study on Suzuki-Miyaura coupling reactions in aqueous media. researchgate.net

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling amines with aryl halides. rsc.orgrsc.org This reaction is instrumental in synthesizing N-aryl or N-heteroaryl amines. The synthesis of N-substituted 2,3-diaminopyridines has been achieved through the Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various primary and secondary amines. nih.govresearchgate.net

A significant challenge in the cross-coupling of 2-aminopyridine derivatives is the potential for the substrate to act as a chelating ligand to the palladium center, which can inhibit the catalytic cycle. nih.gov To overcome this, highly effective catalyst systems have been developed, often employing sterically hindered phosphine (B1218219) ligands. A screening of catalysts for the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) identified systems based on ligands such as RuPhos and SPhos as being highly efficient, especially when used as pre-catalysts. nih.gov

Table 3: Ligand Screen for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine

| Ligand | Catalyst System | Yield (%) |

|---|---|---|

| RuPhos | Pd₂(dba)₃ / Ligand | 71 |

| RuPhos-Precatalyst | Pre-catalyst | 83 |

| SPhos | Pd₂(dba)₃ / Ligand | 76 |

| BINAP | Pd₂(dba)₃ / Ligand | 71 |

Yields determined by GC analysis. Data adapted from a study on Pd-catalyzed C,N-cross coupling reactions. nih.gov

Nickel-Catalyzed Carbon-Carbon Bond Formation in Bromo-Pyridine Systems

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the use of nickel catalysis has emerged as a powerful and economical alternative to palladium-based methods. In the context of bromo-pyridine systems, nickel catalysts are particularly effective for cross-coupling reactions, where the bromine atom serves as a leaving group to be replaced by a carbon-based nucleophile. This approach is fundamental for elaborating the pyridine core.

Recent advancements have highlighted the versatility of nickel catalysts in promoting C-C and C-N bond formations through mechanisms like hydrogen auto-transfer (HA) and acceptorless dehydrogenative coupling (ADC) reactions. rsc.org More specifically, nickel-catalyzed Suzuki cross-couplings have been successfully applied to unactivated tertiary alkyl halides, demonstrating the catalyst's ability to form sterically hindered all-carbon quaternary centers. nih.gov This is achieved using a readily available catalyst system such as NiBr₂·diglyme with a 4,4′-di-tert-butyl-2,2′-bipyridine ligand. nih.gov The mechanism for these transformations is often proposed to proceed through a radical pathway for the oxidative addition of the halide to the nickel center. nih.gov

Furthermore, the synergy of nickel catalysis with photoredox catalysis has opened new avenues for C-C bond formation. nih.gov This dual catalytic system allows for the coupling of alkyl radicals, generated via photoredox catalysis, with aryl halides. The process typically involves a Ni(0) species capturing the alkyl radical to form a Ni(I) intermediate, which then undergoes oxidative addition with the aryl halide to a Ni(III) species, followed by reductive elimination to yield the C-C coupled product. nih.gov Such methodologies provide a robust framework for modifying bromo-pyridine systems, enabling the introduction of diverse carbon substituents.

Table 1: Nickel-Catalyzed Suzuki Coupling of a Tertiary Alkyl Bromide nih.gov

| Entry | Substrate (Alkyl Bromide) | Coupling Partner (Borane) | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 1-bromo-1-methylcyclohexane | Phenylborane | Ni/4,4′-di-t-butyl-2,2′-bipyridine | 88 |

| 2 | t-butyl bromide | Phenylborane | Ni/4,4′-di-t-butyl-2,2′-bipyridine | Good |

| 3 | 3-bromo-3-ethylpentane | Phenylborane | Ni/4,4′-di-t-butyl-2,2′-bipyridine | Good |

Solid-Phase Synthesis Techniques for Pyridine-Based Derivatives

Solid-phase synthesis offers a streamlined approach for the creation of chemical libraries and complex molecules by immobilizing a starting material on a solid support and performing subsequent reactions in a stepwise manner. This technique simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product.

For pyridine-based derivatives, a common strategy involves immobilizing a functionalized pyridine scaffold onto a polystyrene resin. For instance, 2-chloro-5-bromopyridine can be attached to the solid support through a traceless silicon linker at the C-4 position. acs.org This immobilized scaffold serves as a versatile platform for a variety of selective reactions. Efficient and selective modifications can be carried out using polar and transition organometallic reagents, paving the way for the generation of diverse pyridine-based libraries. acs.org The ability to perform sequential reactions on the solid support allows for the construction of highly substituted pyridine structures before the final product is cleaved from the resin. This methodology is particularly valuable in medicinal chemistry and materials science for the discovery of new bioactive compounds and functional materials. researchgate.net

Regioselective Synthesis and Functionalization of Pyridin-2-amine Precursors

The synthesis of substituted pyridin-2-amines, such as this compound, requires precise control over the position of functional groups on the pyridine ring, a concept known as regioselectivity. The 2-aminopyridine moiety is a common structural motif in medicinal chemistry, but classical synthesis methods often require harsh conditions and can result in mixtures of isomers. morressier.com

Modern synthetic methods have been developed to overcome these limitations. One effective strategy involves the use of pyridine N-oxides as starting materials. morressier.comresearchgate.net Activating the N-oxide, for example with trifluoromethanesulfonic anhydride, facilitates a highly regioselective nucleophilic attack at the C2 position. organic-chemistry.org A two-step protocol can convert pyridine N-oxides into unsubstituted 2-aminopyridine products with excellent regioselectivity under mild conditions using inexpensive reagents. morressier.comresearchgate.net This process proceeds via an N-(2-pyridyl)pyridinium salt intermediate, which is then hydrolyzed to furnish the desired 2-aminopyridine. researchgate.net

This approach offers significant advantages, including broad functional group tolerance and scalability. researchgate.net By carefully choosing the activating agents and nucleophiles, chemists can direct functionalization to specific positions on the pyridine ring, enabling the efficient synthesis of complex and specifically substituted pyridin-2-amine precursors. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of substituted pyridin-2-amines is critically dependent on the optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, base, solvent, and temperature.

For instance, in the N-arylation of pyridin-2-ones, a reaction analogous to the functionalization of pyridin-2-amines, the choice of base can dramatically influence the outcome. rsc.orgnih.gov A study on the metal-free arylation with diaryliodonium salts demonstrated that using N,N-diethylaniline as a base in fluorobenzene (B45895) solvent selectively produced the N-arylated product in high yields (up to 90%). rsc.orgnih.gov In contrast, employing quinoline (B57606) as the base in chlorobenzene (B131634) favored O-arylation. rsc.orgnih.gov

The screening of various solvents and bases is a common practice to fine-tune these reactions. In the optimization for selective N-arylation, solvents like toluene, dioxane, DMA, and DMSO were tested, with fluorobenzene ultimately providing the best yield and selectivity. nih.gov Similarly, a range of tertiary amine bases were evaluated, where trialkylamines and N,N-dialkylanilines proved effective. nih.gov Such systematic optimization is essential for developing robust and efficient synthetic protocols for complex molecules like this compound.

Table 2: Optimization for N-arylation of a Pyridin-2-one Model Substrate nih.gov

| Entry | Base | Solvent | N-arylated Product Yield (%) | O-arylated Product Yield (%) |

|---|---|---|---|---|

| 1 | DIPEA | Toluene | 86 | 6 |

| 2 | n-Bu3N | Toluene | 85 | 4 |

| 3 | Et2NPh | Toluene | 88 | 6 |

| 4 | Me2NPh | Toluene | 77 | 3 |

| 5 | Et2NPh | Dioxane | 83 | 4 |

| 6 | Et2NPh | DMA | 73 | 8 |

| 7 | Et2NPh | DMSO | 43 | 4 |

| 8 | Et2NPh | Fluorobenzene | 90 | Trace |

| 9 | Et2NPh | Chlorobenzene | 85 | 6 |

Reaction Conditions: Pyridin-2-one (0.5 mmol), Phenyliodonium salt (1.2 equiv.), base (2 equiv.), solvent (1 mL), 100 °C, 16 h.

Advanced Spectroscopic and Structural Characterization of N Benzyl 6 Bromo N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectral data, alongside a discussion of two-dimensional NMR techniques and Nuclear Overhauser Effect (NOE) spectroscopy for unequivocal structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum of N-Benzyl-6-bromo-N-methylpyridin-2-amine is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the methyl group, and the pyridine (B92270) ring.

The benzyl group protons would present as a complex multiplet for the aromatic protons, typically in the range of 7.2-7.4 ppm, and a singlet for the methylene (B1212753) (-CH₂-) protons. This benzylic singlet is anticipated to appear in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom.

The N-methyl group (-CH₃) protons are expected to produce a sharp singlet, likely in the region of 3.0-3.3 ppm.

The pyridine ring protons, designated as H-3, H-4, and H-5, will display characteristic splitting patterns. The H-4 proton is expected to appear as a triplet, resulting from coupling to both H-3 and H-5. The H-3 and H-5 protons would appear as doublets. Based on the analysis of similar 2-aminopyridine (B139424) structures, the electron-donating nature of the amino group and the presence of the bromine atom at the 6-position will influence the chemical shifts of these protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Benzyl) | 7.20-7.40 | m | - |

| H-4 (Pyridine) | ~7.30 | t | ~7.8 |

| H-5 (Pyridine) | ~6.70 | d | ~7.5 |

| H-3 (Pyridine) | ~6.50 | d | ~8.1 |

| -CH₂- (Benzyl) | 4.50-5.00 | s | - |

| -CH₃ (Methyl) | 3.00-3.30 | s | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below.

The benzyl group carbons will show signals for the quaternary carbon, and the ortho, meta, and para carbons of the phenyl ring. The methylene carbon (-CH₂-) is expected around 55-60 ppm.

The N-methyl carbon (-CH₃) will likely resonate at approximately 40 ppm.

The pyridine ring carbons will be significantly affected by the substituents. The carbon bearing the bromine atom (C-6) is expected to be in the range of 140-145 ppm, while the carbon attached to the amino group (C-2) will be highly deshielded, appearing around 158-162 ppm. The other pyridine carbons (C-3, C-4, and C-5) will have distinct chemical shifts based on their electronic environment.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | 158-162 |

| C-6 (Pyridine) | 140-145 |

| C-4 (Pyridine) | ~138 |

| C-ipso (Benzyl) | ~138 |

| C-ortho, C-meta, C-para (Benzyl) | 126-129 |

| C-5 (Pyridine) | ~115 |

| C-3 (Pyridine) | ~108 |

| -CH₂- (Benzyl) | 55-60 |

| -CH₃ (Methyl) | ~40 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For the pyridine ring, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the pyridine and benzyl moieties.

Differential Nuclear Overhauser Effect (NOE) Spectroscopy for Regioisomer Confirmation

Differential NOE spectroscopy is a powerful technique to establish the spatial proximity of atoms. In the context of this compound, an NOE experiment would be instrumental in confirming the regiochemistry of the substituents on the pyridine ring. Irradiation of the benzylic (-CH₂-) protons should result in an enhancement of the signal for the H-3 proton of the pyridine ring, confirming the attachment of the N-benzyl-N-methylamino group at the C-2 position. Similarly, an NOE would be expected between the N-methyl protons and the benzylic protons.

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

Aromatic C-H stretching vibrations from both the pyridine and benzyl rings are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic rings (pyridine and benzyl) would be observed in the 1400-1600 cm⁻¹ region.

The C-N stretching vibration of the tertiary amine is expected in the 1350-1250 cm⁻¹ region.

The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=C and C=N Aromatic Ring Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-600 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes, yielding a unique structural fingerprint. wikipedia.org For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the 6-bromopyridine ring, the benzyl group, and the N-methyl-N-benzylamino linkage.

Key expected vibrational modes would include:

Pyridine Ring Vibrations: The characteristic ring stretching and breathing modes of the pyridine core would appear in the fingerprint region (typically 500–1500 cm⁻¹). wikipedia.org The presence of the bromine atom and the amino group would shift these frequencies compared to unsubstituted pyridine. Studies on related compounds like 6-bromopyridine-2-carbaldehyde (B14951) show distinct Raman active modes that can be assigned with the aid of computational calculations. iku.edu.trresearchgate.net

C-Br Stretch: A prominent low-frequency band corresponding to the carbon-bromine stretching vibration is expected, typically found in the 500-650 cm⁻¹ range.

Benzyl Group Vibrations: The spectrum would feature signals from the benzyl moiety, including aromatic C-H stretching modes above 3000 cm⁻¹, aromatic ring stretching modes (often near 1600, 1580, and 1450 cm⁻¹), and a characteristic ring-breathing mode near 1000 cm⁻¹.

C-N and N-CH₃ Vibrations: Stretching vibrations for the C-N bonds of the amino group and the N-CH₃ bond would also be present, contributing to the complexity of the fingerprint region.

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzyl and Pyridine Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | N-CH₃ and Benzyl CH₂ |

| Aromatic Ring Stretch | 1450 - 1610 | Benzyl and Pyridine Rings |

| C-N Stretch | 1250 - 1350 | Aryl-amine linkage |

| Pyridine Ring Breathing | 990 - 1050 | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. chemguide.co.uk

For this compound (C₁₃H₁₃BrN₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity (an M⁺ and M+2 peak), separated by two m/z units. ucalgary.cacsbsju.educhemguide.co.uklibretexts.org This isotopic signature is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for this molecule under electron ionization would likely involve cleavage of the weakest bonds. chemguide.co.uklibretexts.org The benzyl-nitrogen bond is susceptible to cleavage, leading to two primary fragmentation routes:

Loss of a benzyl radical: This would generate a fragment corresponding to the [M - C₇H₇]⁺ ion.

Formation of the tropylium (B1234903) cation: Cleavage can also result in the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very common and often abundant peak for benzyl-containing compounds. researchgate.net

Other potential fragments could arise from the loss of the bromine atom or the methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first be separated from a mixture on a capillary column. The retention time would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program).

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is fragmented. The resulting mass spectrum would exhibit the patterns described in the section above. The combination of a unique retention time and a characteristic mass spectrum provides high confidence in the identification of the compound. For complex samples, derivatization might be employed to improve volatility or thermal stability, though this is often not necessary for N-alkylated aminopyridines. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of a compound's elemental formula. libretexts.orgnih.gov While conventional MS can provide a nominal mass, HRMS can distinguish between different chemical formulas that have the same integer mass. libretexts.org

The theoretical monoisotopic mass of the neutral molecule this compound can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N). missouri.edu

Table 2: Calculation of Theoretical Exact Mass for C₁₃H₁₃⁷⁹BrN₂

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Bromine (Br) | 1 | 78.918337 | 78.918337 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Total | | Theoretical Exact Mass | 276.026210 |

An experimental HRMS measurement yielding a mass value extremely close to 276.0262 Da would confirm the elemental formula C₁₃H₁₃⁷⁹BrN₂. Similarly, the exact mass for the ⁸¹Br isotopologue would be found near 278.024161 Da. This level of precision is crucial for identifying unknown compounds and verifying the identity of synthesized materials. youtube.com

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected molecular geometry. For example, the planarity of the pyridine ring, the orientation of the benzyl group relative to the pyridine ring (defined by a dihedral angle), and potential intermolecular interactions like π-stacking or hydrogen bonding can be anticipated. The bromine atom's presence would likely influence crystal packing through halogen bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. libretexts.org The spectrum is typically characterized by one or more absorption maxima (λ_max). The chromophores in this compound are the substituted pyridine ring and the benzyl group.

Pyridine Chromophore: Substituted 2-aminopyridines typically exhibit strong absorption bands due to π → π* transitions. acs.org The exact position of these bands is sensitive to substitution and the solvent. For 2-aminopyridine itself, absorption maxima are observed around 250 nm and 300 nm. edinst.comnist.gov The presence of the bromine atom and the N-alkylation would be expected to cause a bathochromic (red) shift in these absorptions.

Benzyl Chromophore: The benzyl group, containing a benzene (B151609) ring, shows characteristic absorptions. Benzene itself has a strong absorption below 200 nm and a weaker, structured band around 255 nm arising from π → π* transitions. youtube.com In benzylamine (B48309), these bands are observed at approximately 206 nm and 256 nm. sielc.com

The UV-Vis spectrum of this compound would therefore be a composite of these two systems, likely showing broad absorption bands in the 250-350 nm range, reflecting the extended conjugation of the molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromopyridine-2-carbaldehyde |

| Pyridine |

| 2-aminopyridine |

| Benzene |

Computational Chemistry and Theoretical Investigations of N Benzyl 6 Bromo N Methylpyridin 2 Amine

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the stability, reactivity, and electronic distribution of a compound in its ground state.

Density Functional Theory (DFT) Studies (e.g., B3LYP method with 6-311++G(d,p) basis set)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it offers a good balance between accuracy and computational cost. When paired with a triple-zeta basis set like 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p), it can accurately model electron distribution, molecular geometries, and other electronic properties for organic molecules like N-Benzyl-6-bromo-N-methylpyridin-2-amine. A typical DFT study would calculate parameters such as total energy, dipole moment, and atomic charges to understand the molecule's polarity and potential for intermolecular interactions.

Ab Initio Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a rigorous way to solve the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio calculations can offer benchmark results for electronic energies and wavefunctions, providing a deeper understanding of the electronic makeup of this compound.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical behavior. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a flexible molecule like this compound, which contains rotatable bonds (e.g., the C-N bonds of the benzyl (B1604629) and methyl groups), conformational analysis is performed. This involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the global and local energy minima on the potential energy surface. This analysis would reveal the most likely shapes the molecule adopts.

Electronic Structure and Molecular Orbital Analysis

The distribution of electrons in molecular orbitals governs a molecule's reactivity and spectroscopic properties. Analyzing these orbitals provides key insights into the chemical nature of the compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Data (Note: This data is illustrative as specific values for the compound are not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Overlap Population Density of States (OPDOS)

The Overlap Population Density of States (OPDOS) is a computational tool used to analyze the bonding characteristics between atoms or molecular fragments. Derived from Density of States (DOS) calculations, OPDOS plots provide a visual representation of the bonding, non-bonding, and anti-bonding interactions across a range of molecular orbital energies. conicet.gov.ardergipark.org.tr

In an OPDOS diagram, a positive value on the y-axis indicates a bonding interaction, signifying that the molecular orbitals at that energy level contribute constructively to the bond. Conversely, a negative value indicates an anti-bonding interaction, where the orbitals interfere destructively. A value near zero suggests a non-bonding interaction. conicet.gov.ar The analysis typically involves dissecting the molecule into relevant fragments to study the interactions between them. For this compound, one could analyze the interactions between the pyridine (B92270) ring and the benzyl group, or the nature of the C-Br and C-N bonds.

Vibrational Frequency Calculations and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a fundamental method for molecular characterization. Density Functional Theory (DFT) calculations are instrumental in interpreting these experimental spectra by predicting the vibrational frequencies and the nature of the corresponding normal modes. researchgate.netnih.gov These calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov

The calculated harmonic frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are commonly scaled using empirical factors to improve agreement with experimental data. nih.gov A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode. researchgate.net

For this compound, the vibrational spectrum would be characterized by distinct modes corresponding to its different functional groups. A representative assignment of vibrational modes, based on studies of similar molecules like 2-acetylamino-5-bromo-6-methylpyridine, is presented below. researchgate.netcore.ac.uk

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds in the pyridine and benzyl rings. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| C=N, C=C Stretching | 1600 - 1450 | Stretching vibrations within the pyridine and benzene (B151609) aromatic rings. |

| CH₂ Scissoring | ~1465 | Bending vibration of the methylene group. |

| CH₃ Bending | ~1450 - 1375 | Asymmetric and symmetric bending of the methyl group. |

| C-N Stretching | 1350 - 1200 | Stretching of the bonds between the amine nitrogen and the pyridine ring, methyl, and benzyl groups. |

| C-H In-plane Bending | 1300 - 1000 | Bending of aromatic C-H bonds within the plane of the rings. |

| C-Br Stretching | 700 - 500 | Stretching vibration of the carbon-bromine bond. |

| Ring Torsion | < 600 | Out-of-plane twisting and puckering of the aromatic rings. |

This table presents expected vibrational modes and their typical frequency ranges based on computational studies of analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can determine the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

The analysis of electronic transitions typically involves examining the molecular orbitals involved, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π → π* transitions within the conjugated system of the pyridine and benzyl rings, and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atoms. nih.gov

Computational studies on similar pyridine derivatives have shown that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, can accurately reproduce experimental spectra. researchgate.netnih.gov The calculations provide a detailed electronic configuration for each excited state, identifying which orbital-to-orbital transitions contribute most significantly. mdpi.com For the title compound, the lowest energy transition (S₀ → S₁) would likely be dominated by the HOMO → LUMO transition. The HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, while the LUMO may be distributed across the entire π-system.

| Transition | Dominant Orbital Contribution | Description | Expected Wavelength Region |

| S₀ → S₁ | HOMO → LUMO | π → π* transition within the conjugated system. | UV-A / Near-UV |

| S₀ → Sₙ (higher) | HOMO-n → LUMO+m | Higher energy π → π* or n → π* transitions. | UV-B / UV-C |

This table outlines the expected electronic transitions for this compound based on TD-DFT principles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using Gauge Invariant Atomic Orbital (GIAO) method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can greatly aid in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common and reliable approach for this purpose. q-chem.comresearchgate.net The GIAO method calculates the nuclear magnetic shielding tensors for each atom, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.ar

Calculations are often performed at a level of theory such as B3LYP/6-311+G(2d,p), and have shown excellent correlation with experimental ¹H and ¹³C NMR data for a wide range of organic molecules, including N-benzylazoles and other heterocyclic systems. conicet.gov.arresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for all unique hydrogen and carbon atoms. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the benzyl and pyridine rings would be in the aromatic region (typically 6.5-8.5 ppm), with their exact shifts influenced by the electronic effects of the bromine atom and the amino group. The methylene (CH₂) protons would appear as a singlet, and the methyl (CH₃) protons would also be a singlet at a higher field (lower ppm). Similarly, the ¹³C chemical shifts would distinguish the aromatic carbons from the aliphatic methyl and methylene carbons.

| Atom | Moiety | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H | Pyridine Ring | 7.0 - 8.5 | N/A |

| H | Benzyl Ring | 7.0 - 7.5 | N/A |

| H | Methylene (-CH₂-) | 4.5 - 5.5 | N/A |

| H | Methyl (-CH₃) | 3.0 - 3.5 | N/A |

| C | Pyridine Ring (C-Br) | N/A | 110 - 120 |

| C | Pyridine Ring (Other) | N/A | 120 - 150 |

| C | Benzyl Ring | N/A | 125 - 140 |

| C | Methylene (-CH₂-) | N/A | 50 - 60 |

| C | Methyl (-CH₃) | N/A | 30 - 40 |

This table provides estimated NMR chemical shift ranges based on GIAO/DFT studies of analogous N-benzyl and substituted pyridine compounds. researchgate.netipb.pt

Global Reactivity Parameters and Molecular Stability Assessment

The stability and reactivity of a molecule can be quantified using global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govdergipark.org.tr These parameters, calculated using DFT, provide insights into the molecule's resistance to charge transfer and its propensity to react as an electrophile or nucleophile.

The key parameters include:

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A large energy gap implies high kinetic stability and low chemical reactivity. nih.gov

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

| Parameter | Formula | Representative Value | Interpretation |

| E_HOMO | - | -3.1033 eV | Energy of the highest occupied molecular orbital. |

| E_LUMO | - | -0.7442 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 2.3591 eV | Indicates moderate kinetic stability and reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 1.9238 eV | Overall ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.1796 eV | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1/(2η) | 0.4239 eV⁻¹ | Propensity to be polarized and react. |

| Electrophilicity Index (ω) | μ²/(2η) | 1.5694 eV | Capacity to accept electronic charge. |

Data based on calculations for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine at the B3LYP/6-311G(d,p) level. nih.gov

Prediction of Nonlinear Optical (NLO) Properties (e.g., Dipole Moment, Linear Polarizability, First Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. ias.ac.in The NLO response of a molecule is governed by its response to a strong electromagnetic field. Key parameters that describe this response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

DFT calculations are widely used to predict these properties. mdpi.com A large NLO response is often found in molecules with significant charge asymmetry, typically those containing electron-donating and electron-accepting groups connected by a π-conjugated system. ymerdigital.com For this compound, the aminopyridine moiety acts as an electron donor, and the π-systems of the rings facilitate charge delocalization. The presence of the electronegative bromine atom can also influence the charge distribution.

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material.

The calculated values for these properties provide a theoretical assessment of the molecule's NLO potential. Comparisons are often made with reference materials like urea. dergipark.org.tr

| Parameter | Description | Typical Unit |

| Dipole Moment (μ) | Overall molecular polarity. | Debye |

| Mean Polarizability (<α>) | Average linear polarizability. | esu (electrostatic units) |

| Anisotropy of Polarizability (Δα) | The directional dependence of polarizability. | esu |

| First Hyperpolarizability (β_tot) | Total second-order NLO response. | esu |

This table lists the key NLO parameters that are typically calculated to evaluate a molecule's potential for NLO applications. dergipark.org.trresearchgate.net Studies on similar pyridine derivatives suggest that while they possess some NLO activity, significant enhancement often requires stronger donor-acceptor substitution. ias.ac.inresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D surface defined around a molecule, where the distance from any point on the surface to the nuclei within and outside the surface is partitioned. This allows for the mapping of different properties onto the surface, such as d_norm, which highlights intermolecular contacts shorter or longer than van der Waals radii. nih.gov

Key features of the analysis include:

d_norm surface: Red spots on this surface indicate close contacts (e.g., hydrogen bonds), white regions represent contacts around the van der Waals distance, and blue regions show longer contacts. mdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The plot can be deconstructed to show the percentage contribution of specific types of contacts (e.g., H···H, C···H, Br···H). nih.gov

For this compound, Hirshfeld analysis would reveal the dominant forces governing its crystal packing. Based on studies of similar bromo-substituted heterocyclic compounds, the most significant contributions are expected from H···H contacts due to the abundance of hydrogen atoms. nih.govnih.gov Other important interactions would include C···H/H···C contacts, reflecting π-stacking or other van der Waals forces, and Br···H/H···Br contacts.

The following table presents the percentage contributions of various intermolecular contacts, based on analyses of closely related crystal structures. nih.govnih.gov

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 42 - 48 % | Van der Waals interactions between hydrogen atoms. |

| C···H / H···C | ~ 23 % | Interactions involving aromatic and aliphatic C-H groups, often related to C-H···π interactions. |

| Br···H / H···Br | 15 - 22 % | Interactions involving the bromine atom, including weak hydrogen bonds. |

| O···H / H···O* | ~ 13 % | Hydrogen bonding (relevant if nitro or other oxygen-containing groups are present). |

| N···H / H···N | ~ 6 % | Weak hydrogen bonding involving nitrogen atoms. |

| C···C | ~ 4 % | π-π stacking interactions between aromatic rings. |

| Br···C / C···Br | ~ 3.5 % | Interactions between bromine and carbon atoms. |

Data derived from Hirshfeld surface analyses of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.govnih.gov Note: O···H interactions are listed for comparative context from a related structure.

Chemical Reactivity and Mechanistic Pathways Involving N Benzyl 6 Bromo N Methylpyridin 2 Amine

Nucleophilic and Electrophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C-6 position of the pyridine (B92270) ring is a key site for reactivity, primarily through nucleophilic substitution pathways. The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the electronegativity of the nitrogen atom. uoanbar.edu.iq This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at the ortho (2,6) and para (4) positions relative to the ring nitrogen.

In N-Benzyl-6-bromo-N-methylpyridin-2-amine, the bromine atom at C-6 is susceptible to displacement by a variety of nucleophiles. Reactions with nucleophiles such as amines or thiols can lead to the substitution of the bromine atom under appropriate conditions. The mechanism of this SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of these substitutions is influenced by the nature of the nucleophile and the reaction conditions.

Conversely, electrophilic substitution directly at the bromine atom is not a characteristic reaction. Electrophilic aromatic substitution on the pyridine ring itself is challenging due to the deactivating effect of the ring nitrogen, which lowers the electron density of the ring system. uoanbar.edu.iq When such reactions do occur, they require vigorous conditions and typically proceed at the C-3 or C-5 positions. uoanbar.edu.iq The presence of the amino group at C-2, which is an activating group, would direct electrophiles to the C-3 and C-5 positions, but not to the already substituted C-6 position to displace the bromine atom.

Carbon-Hydrogen (C-H) Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds, and this compound is a prime substrate for such transformations, particularly at the benzylic sp³ C-H bonds.

The benzylic C-H bonds of the N-benzyl group are amenable to direct arylation through transition metal catalysis. Ruthenium-catalyzed protocols have been developed for the highly regioselective arylation of the benzylic sp³ carbons of acyclic amines. nih.govresearchgate.net These transformations can be achieved using various arylating agents, including aryl halides and arylboronates, in the presence of a suitable ruthenium catalyst. nih.govnih.gov

For substrates like this compound, the reaction facilitates the formation of a new carbon-carbon bond at the benzylic position, leading to the synthesis of complex diarylmethylamines. nih.gov The reaction is highly selective for the benzylic position, with no significant competitive arylation observed at the sp² C-H bonds of the aromatic rings. nih.gov

| Catalyst System | Arylating Agent | Additive/Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Ru(0) Complex | Arylboronates | - | Toluene | High | nih.govresearchgate.net |

| Ru(II) Complex | Aryl bromides/iodides | Potassium pivalate | Dioxane | Moderate to High | nih.gov |

The high regioselectivity observed in the ruthenium-catalyzed arylation is achieved through a directed C-H activation mechanism. The N-(pyridin-2-yl) moiety of the substrate functions as an effective directing group, coordinating to the metal center and positioning it in close proximity to the target C-H bonds. nih.govresearchgate.net

The catalytic cycle is generally believed to initiate with the coordination of the pyridine nitrogen to the ruthenium center. This brings the catalyst close to the benzylic C-H bonds of the benzyl (B1604629) group. Subsequently, a five-membered metallacycle intermediate (a ruthenacycle) is formed via a concerted metalation-deprotonation (CMD) step or oxidative addition. acs.org This key intermediate then reacts with the arylating agent (e.g., aryl halide or arylboronate) in a process that may involve oxidative addition and reductive elimination, ultimately forming the C-C bond and regenerating the active catalyst. acs.org The stability and formation of this metallacycle intermediate are crucial for the efficiency and selectivity of the reaction. The bidentate coordination of the directing group to the metal center is a powerful strategy for overcoming the challenge of regioselectivity in C-H functionalization. acs.org

Intramolecular Cyclization and Heterocycle Formation Pathways

The structure of this compound contains multiple reactive sites that can be exploited for intramolecular cyclization to form novel heterocyclic systems. These pathways can proceed through various mechanisms, including transition-metal-catalyzed and radical-mediated processes.

One plausible pathway involves palladium-catalyzed intramolecular C-H arylation. This would begin with the oxidative addition of a palladium(0) catalyst into the C-Br bond at the C-6 position of the pyridine ring. The resulting arylpalladium(II) intermediate could then undergo an intramolecular C-H activation/arylation at one of the ortho positions of the benzyl ring. Subsequent reductive elimination would form a new C-C bond, yielding a fused, tricyclic heteroaromatic system.

Alternatively, free-radical cyclization offers another route to complex heterocycles. beilstein-journals.org Under radical-generating conditions (e.g., using AIBN and a tin hydride or silane), an aryl radical could be formed at the C-6 position of the pyridine ring following bromine atom abstraction. This highly reactive intermediate could then attack the benzyl ring intramolecularly to forge a new ring system. The selectivity of such cyclizations can often be controlled by the choice of reagents and reaction conditions. beilstein-journals.org These cyclization strategies represent powerful methods for rapidly building molecular complexity from the this compound scaffold.

Regioselective Functionalization via Directed Lithiation

Directed ortho-metalation (DoM), or directed lithiation, is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This compound possesses several features that can direct lithiation to specific positions, making it a candidate for this type of transformation.

The primary directing groups in the molecule are the 2-(N-methylamino) group and the pyridine ring nitrogen. The 2-(N-methylamino) group is a potent directed metalation group (DMG) that would be expected to direct an organolithium reagent like n-butyllithium or t-butyllithium to the adjacent C-3 position of the pyridine ring. However, lithiation can also be directed by the benzylamine (B48309) moiety to the ortho-position of the benzyl ring. researchgate.net Furthermore, in the presence of a bromine atom, lithium-halogen exchange is a competing and often rapid process that would generate an organolithium species at the C-6 position.

The ultimate regioselectivity of the lithiation is dependent on factors such as the choice of the organolithium reagent, temperature, and reaction time. researchgate.net For instance, lithium-halogen exchange is often faster at very low temperatures than C-H deprotonation.

| Position of Lithiation | Directing Influence / Reaction Type | Plausible Outcome |

|---|---|---|

| C-3 (Pyridine Ring) | Directed ortho-Metalation (DoM) by the 2-(N-methylamino) group | Formation of a 3-lithiopyridine intermediate |

| C-6 (Pyridine Ring) | Lithium-Halogen Exchange | Formation of a 6-lithiopyridine intermediate |

| C-2' (Benzyl Ring) | Directed ortho-Metalation (DoM) by the benzylic amine | Formation of an ortho-lithiated benzyl intermediate |

Trapping the resulting organolithium intermediate with a suitable electrophile would introduce a new functional group at the metalated position, providing a versatile route to a wide array of substituted derivatives.

Investigation of Reaction Intermediates and Transition States

The transformations involving this compound proceed through various short-lived intermediates and transition states, the understanding of which is crucial for reaction optimization and mechanistic elucidation.

In the case of nucleophilic aromatic substitution at the C-6 position, the reaction proceeds via a high-energy Meisenheimer complex. This anionic intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyridine ring.

For the ruthenium-catalyzed C-H activation at the benzylic position, the key intermediate is a five-membered ruthenacycle. acs.org This organometallic species is formed through the coordination of the pyridine nitrogen to the ruthenium center, followed by the cleavage of a benzylic C-H bond. Such metallacycle intermediates are common in directed C-H functionalization reactions and are often characterized spectroscopically or isolated in stoichiometric studies to provide mechanistic insight. acs.org

Directed lithiation reactions generate highly reactive organolithium intermediates. Their existence is typically inferred by trapping them with electrophiles to yield stable, functionalized products. The regiochemical outcome of these trapping experiments provides evidence for the position of the lithium atom in the intermediate.

In radical cyclization pathways, the primary intermediate is an aryl radical at the C-6 position of the pyridine ring. beilstein-journals.org The study of these transient species and the transition states leading to their formation and subsequent reactions often relies on computational chemistry and kinetic studies to map out the reaction energy landscape.

Role of Pyridine Nitrogen in Catalytic Reactions (e.g., Imine Hydrolysis)

The nitrogen atom within the pyridine ring of this compound plays a crucial role in influencing the compound's reactivity, particularly in catalytic processes such as the hydrolysis of imines. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, the catalytic role of pyridine nitrogen in similar structures provides a strong basis for understanding its function. The pyridine nitrogen can facilitate reactions through several mechanistic pathways, primarily by acting as a general base or by coordinating with metal catalysts, thereby activating the imine bond towards nucleophilic attack.

One of the key roles of the pyridine nitrogen is its ability to enhance the electrophilicity of the imine carbon. In metal-catalyzed reactions, such as those involving palladium, the pyridine nitrogen can coordinate to the metal center. This coordination increases the polarity of the carbon-nitrogen double bond (C=N) of an imine substrate. The electron-withdrawing effect of the metal, amplified by the pyridine ring, renders the imine carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack by water, which is the crucial step in hydrolysis. nih.gov

Furthermore, research on other pyridinyl-containing imines has explored the potential for intramolecular general base catalysis by the pyridine nitrogen. In this mechanism, the lone pair of electrons on the pyridine nitrogen can abstract a proton from a water molecule, thereby increasing the nucleophilicity of the resulting hydroxide (B78521) ion. This activated hydroxide can then more readily attack the imine carbon. The proximity of the pyridine nitrogen to the reaction center in a substrate-catalyst complex can significantly accelerate the rate of hydrolysis. Studies on the hydrolysis of N-salicylidene-2-aminopyridine have investigated this possibility, suggesting that the pyridine nitrogen, along with other functional groups, may facilitate the hydration of the aldimine linkage. researchgate.netpsu.eduscilit.com

The general mechanism for imine hydrolysis in the presence of an acid catalyst, which can be analogous to the role of a metal catalyst coordinated to the pyridine nitrogen, involves the protonation of the imine nitrogen. This initial step forms a highly electrophilic iminium ion, which is then readily attacked by a water molecule. Subsequent proton transfer and elimination of the amine moiety lead to the formation of the corresponding carbonyl compound. chemistrysteps.com The presence of the pyridine nitrogen in a catalyst can facilitate this process by modulating the electronic environment of the reaction center.

Experimental evidence from studies on different Schiff bases containing a pyridine ring supports the essential role of this moiety in hydrolysis. For instance, in palladium-catalyzed Suzuki coupling reactions of imines, the presence of the pyridine ring was found to be critical for the subsequent hydrolysis of the imine linkage. When a similar Schiff base lacking the pyridine group was used, no hydrolysis product was observed under the same reaction conditions. This highlights the indispensable role of the pyridine nitrogen in activating the imine bond for hydrolysis, likely through coordination with the palladium catalyst. nih.gov

The table below summarizes the key mechanistic roles of pyridine nitrogen in facilitating imine hydrolysis based on analogous systems.

| Mechanistic Role | Description | Key Intermediates |

| Coordination to Metal Catalyst | The pyridine nitrogen coordinates to a metal center (e.g., Palladium), which withdraws electron density from the imine bond, increasing its electrophilicity. | Metal-Pyridine Complex, Iminium-like species |

| Intramolecular General Base Catalysis | The pyridine nitrogen acts as a base, abstracting a proton from water to generate a more potent nucleophile (hydroxide ion) in close proximity to the imine carbon. | Protonated Pyridine, Hydroxide Ion |

Applications of N Benzyl 6 Bromo N Methylpyridin 2 Amine in Chemical Synthesis and Advanced Materials Research

Role as a Versatile Chemical Intermediate in Organic Synthesis

N-Benzyl-6-bromo-N-methylpyridin-2-amine is a valuable intermediate in organic synthesis due to its distinct reactive centers. The presence of a bromine atom on the pyridine (B92270) ring is particularly significant, as it can be readily substituted or participate in various cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 6-position of the pyridine ring. The secondary amine, protected by stable methyl and benzyl (B1604629) groups, provides another point for potential modification or can influence the electronic properties and reactivity of the pyridine ring. The benzyl group, for instance, can enhance the compound's binding affinity to specific molecular targets in more complex derivatives.

The bromine atom can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles like amines or thiols under specific conditions. This reactivity is fundamental to its role as an intermediate, enabling chemists to build molecular complexity by sequentially adding new substituents to the pyridine core.

Building Block for the Construction of Complex Heterocyclic Systems

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com this compound serves as an essential building block for constructing more elaborate heterocyclic frameworks. The bromo group is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, effectively linking the pyridine core to other aromatic or heterocyclic rings.

For example, a reaction of the bromo derivative with another amine-containing heterocycle can lead to the formation of complex, multi-ring systems. researchgate.net This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the targeted synthesis of molecules with specific structural and electronic properties required for various applications. nih.gov

Precursor for Ligand Design in Coordination Chemistry

In coordination chemistry, the design of organic ligands is crucial for constructing metal-organic frameworks (MOFs) and other coordination complexes with desired properties. nih.gov this compound and its derivatives are attractive precursors for ligands because they possess multiple nitrogen donor atoms—the pyridine ring nitrogen and the exocyclic amine nitrogen—which can coordinate to metal ions. nih.govmdpi.com

The steric and electronic properties of the resulting ligand can be finely tuned by modifying the substituents on the pyridine ring. The benzyl and methyl groups on the exocyclic nitrogen provide specific steric bulk that can influence the coordination geometry around a metal center. The bromo-substituent can be replaced with other groups to further modify the ligand's electronic character, thereby altering the photophysical or magnetic properties of the final metal complex.

Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear chain of directly bonded metal atoms held in place by surrounding helical organic ligands. wikipedia.org These structures are of interest for their potential applications in nanoelectronics. wikipedia.org The ligands that template the formation of EMACs are typically oligo-pyridylamides or related structures. wikipedia.orgresearchgate.net

This compound is a key starting material for synthesizing these oligo-pyridylamide ligands. The synthetic strategy involves using the bromine atom as a reactive site for coupling reactions. Through sequential reactions, multiple aminopyridine units can be linked together to form the desired oligomeric ligand. This ligand then wraps helically around a series of metal ions (such as cobalt, nickel, or copper) to template the formation of the linear metal chain. wikipedia.orgdtic.mil The ability to construct ligands of a specific length allows for the synthesis of EMACs with a predetermined number of metal atoms. wikipedia.org

Table 1: Research Findings on EMAC Ligand Precursors

| Feature | Description | Reference |

| Ligand Type | EMACs are typically supported by four deprotonated oligo-pyridylamine ligands. | researchgate.net |

| Metal Ions | Common metal ions used include Cr, Co, Ni, or Cu. | wikipedia.org |

| Structure | The organic ligands wrap helically around the metal atom chain, creating a structure with high symmetry. | researchgate.net |

| Synthetic Control | The number of nitrogen atoms in the ligand can determine the number of metal atoms incorporated into the chain. | wikipedia.org |

Development of Functionalized Carbon Materials through Immobilization

The functionalization of carbon materials, such as carbon nanotubes (CNTs), is a significant area of materials science research aimed at tailoring their surface properties for specific applications like catalysis or sensing. nih.gov Amino-functionalized CNTs can be prepared through an acylation-amidation process, where oxidized CNTs are first converted to acyl chlorides and then reacted with an amine. nih.gov

This compound can be immobilized onto the surface of such pre-treated carbon materials. The amine group of the molecule can react with acyl chloride groups on the CNT surface to form a stable amide linkage. This process effectively anchors the this compound moiety to the material. The result is a functionalized carbon material whose surface is decorated with pyridine-based groups, which can then be used for applications such as metal ion adsorption or as a solid-supported catalyst. The accessibility of the nitrogen atoms and the steric hindrance of the substituents can influence the degree of functionalization. nih.gov

Utility in Medicinal Chemistry Research as a Synthetic Scaffold (Non-Clinical Focus)

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. Nitrogen-containing heterocycles are prevalent scaffolds in FDA-approved drugs. nih.gov this compound serves as a valuable synthetic scaffold in the early, non-clinical stages of drug discovery. Its multiple functionalization points allow for the systematic synthesis of diverse derivatives, which can then be evaluated for potential biological activity.

The quinoline (B57606) nucleus is an important pharmacophore found in a wide range of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net Consequently, the synthesis of novel quinoline derivatives is a major focus in medicinal chemistry. beilstein-journals.org this compound can be utilized as a key intermediate in the synthesis of complex quinoline-based scaffolds.

Synthetic routes to quinolines often involve the construction of the second ring onto a pre-existing aromatic or heteroaromatic system. The functional groups on this compound provide the necessary handles for such cyclization reactions. For instance, the bromine atom can be used in a coupling reaction to introduce a side chain, which is then chemically manipulated to cyclize onto the pyridine ring, thereby forming the fused quinoline system. This approach allows for the creation of novel and highly substituted quinoline derivatives that can be explored for their therapeutic potential. mdpi.com

Table 2: Summary of Applications

| Application Area | Specific Role of this compound | Key Reactive Feature(s) |

| Organic Synthesis | Versatile chemical intermediate for building complex molecules. | Bromine atom (for substitution/coupling), amine group. |

| Heterocyclic Chemistry | Building block for constructing multi-ring heterocyclic systems. | Bromine atom for metal-catalyzed cross-coupling reactions. |

| Coordination Chemistry | Precursor for designing ligands with tunable properties. | Pyridine and exocyclic nitrogen atoms for metal coordination. |

| Advanced Materials | Key molecule for synthesizing ligands for Extended Metal Atom Chains (EMACs). | Bromine atom for coupling pyridine units into oligomers. |

| Materials Science | Organic modifier for the functionalization of carbon materials. | Amine group for immobilization via amide bond formation. |

| Medicinal Chemistry | Synthetic scaffold for creating libraries of novel compounds. | Multiple functionalization points (Br, N-substituents). |

| Medicinal Chemistry | Intermediate in the synthesis of quinoline-based drug scaffolds. | Functional groups amenable to cyclization reactions. |

Precursor for Serotonin (B10506) Receptor Modulators

This compound serves as a valuable intermediate in the synthesis of novel compounds targeting the serotonin transporter (SERT). The SERT protein is a primary target for selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for major depressive and anxiety disorders. nih.gov The core structure of this compound provides a versatile scaffold that can be chemically modified to explore structure-activity relationships for SERT binding.

The key to its utility lies in the presence of the bromine atom on the pyridine ring. This halogen acts as a synthetic handle for introducing a wide range of molecular fragments through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov Researchers can replace the bromine with various aryl or heteroaryl groups to probe the S1 and S2 binding sites of the serotonin transporter. nih.gov Furthermore, modifications to the N-benzyl and N-methyl groups can influence the compound's conformational flexibility and binding affinity. The development of new ligands with high affinity for serotonin receptors is an active area of research, driven by the need for more effective treatments for conditions like depression, schizophrenia, and neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov

| Target | Therapeutic Area | Role of the Pyridine Scaffold | Key Synthetic Feature |

|---|---|---|---|

| Serotonin Transporter (SERT) | Depression, Anxiety Disorders | Provides a core structure for building selective modulators. nih.gov | The 6-bromo position allows for extensive chemical diversification via cross-coupling reactions. nih.gov |

| 5-HT Receptors | Schizophrenia, Alzheimer's Disease | Serves as a foundational element for ligands where side-chain conformation affects biological activity. nih.gov | The aminopyridine core can be elaborated to create conformationally restricted analogues. nih.gov |

Development of Metabotropic Glutamate (B1630785) Receptor Antagonists

The pyridine nucleus is a common structural motif in the design of modulators for metabotropic glutamate receptors (mGluRs), which are implicated in a variety of central nervous system disorders. nih.govnih.gov this compound is a strategic starting material for the synthesis of potential mGluR antagonists. The development of potent and selective antagonists for specific mGluR subtypes, such as mGluR5, is a significant goal in neuroscience research. nih.gov

The synthetic utility of this compound again hinges on the reactivity of the carbon-bromine bond. This site allows for the introduction of diverse substituents, a common strategy in optimizing ligand potency and selectivity. For instance, analogues of potent mGluR5 antagonists like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP ((2-methyl-1,3-thiazol-4-yl)ethynylpyridine) could potentially be synthesized from this precursor. The bromo-substituent can be readily converted to an ethynyl (B1212043) group or other functionalities required for binding to the allosteric site of the receptor. This approach enables the systematic exploration of the chemical space around the pyridine scaffold to identify novel antagonists with improved pharmacological profiles.

Synthesis of Antimycobacterial Agents (e.g., MmpL3 Inhibitors)

There is an urgent need for new drugs to combat tuberculosis (TB), especially multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov One of the most promising therapeutic targets in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter responsible for exporting mycolic acids, which are critical components of the mycobacterial cell wall. nih.gov

Derivatives of pyridine-2-methylamine have been identified as a potent class of MmpL3 inhibitors. nih.gov this compound fits directly into this structural class and serves as an excellent scaffold for developing new antitubercular agents. Structure-based drug design strategies can be employed, using the bromo-pyridine core as a foundation for building molecules that fit into the MmpL3 binding pocket. The bromine atom provides a convenient point for chemical modification to enhance potency, improve metabolic stability, and reduce toxicity. Research in this area has led to the discovery of compounds with high activity against the Mtb H37Rv strain and clinically isolated MDR/XDR-TB strains. nih.gov

| Target Enzyme | Pathogen | Mechanism of Action | Role of this compound |

|---|---|---|---|

| MmpL3 Transporter | Mycobacterium tuberculosis | Inhibits the transport of mycolic acids, disrupting cell wall biosynthesis. nih.govnih.gov | Acts as a key building block for synthesizing pyridine-2-methylamine class MmpL3 inhibitors. nih.gov |

General Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of diverse compounds to identify potential therapeutic leads. nih.gov This process relies on the use of versatile "building blocks"—molecules that can be systematically and repetitively linked to create a large chemical library. nih.govenamine.net

This compound is an ideal building block for combinatorial library synthesis. Its structure contains multiple points for diversification. The primary site is the bromo-substituent, which allows for the attachment of a wide array of different chemical groups using robust and high-throughput coupling reactions. This enables the creation of a library where one part of the molecule is kept constant (the aminopyridine core) while another part is varied systematically. This strategy, often employed in a "split-pool" synthesis approach, can generate libraries containing thousands to millions of distinct compounds for screening against biological targets. nih.govnih.gov

Exploration in Materials Science for Optoelectronic and Nonlinear Optical Applications

Organic compounds with specific electronic properties are of great interest in materials science for their potential use in optoelectronics and as nonlinear optical (NLO) materials. nih.govmdpi.com NLO materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and frequency conversion. A common structural motif for NLO activity is a donor-π-acceptor system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.